1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving coupling, substitution, and condensation . The synthesis process usually involves carefully controlled conditions to ensure the correct functional groups are added in the right order .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol and pyrazole rings would likely contribute to the rigidity of the molecule, while the isopropyl, methylthio, and carboxamide groups could influence its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group might make the compound susceptible to hydrolysis, while the methylthio group could potentially undergo oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple rings might increase its melting point and decrease its solubility in water .
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species .
Mode of Action
Benzothiazole derivatives have been found to form a dense protective layer on metal surfaces during diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the compound may interact with its targets in a similar manner, forming a protective layer that inhibits their activity.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interfere with the biochemical pathways necessary for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may also have similar effects . This could include inhibiting the growth of Mycobacterium tuberculosis and potentially other bacterial species.
Action Environment
The solubility properties of thiazole, a similar compound, suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and other organic solvents
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-9(2)19-7-6-12(18-19)14(20)17-15-16-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLMSOYXNMICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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